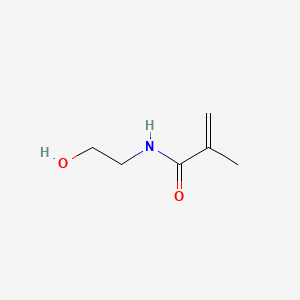

N-(2-Hydroxyethyl)methacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJIBOZTKGXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26007-78-3 | |

| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10436593 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-56-2 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)methacrylamide chemical properties and specifications

An In-depth Technical Guide to N-(2-Hydroxyethyl)methacrylamide for Researchers and Drug Development Professionals

This guide offers a comprehensive overview of this compound (HEMAm), a functional monomer of significant interest in the fields of biomaterials, drug delivery, and scientific research. It details the chemical and physical properties, specifications, safety information, and key experimental protocols relevant to its synthesis and polymerization.

Core Properties and Specifications

This compound is characterized by the presence of a polymerizable methacrylamide group and a hydrophilic primary hydroxyl group. This bifunctionality makes it a valuable building block for creating advanced functional polymers with tailored properties.

| Property | Value | Reference |

| IUPAC Name | N-(2-hydroxyethyl)-2-methylacrylamide | |

| Synonyms | N-(2-Hydroxyethyl)-2-methylprop-2-enamide, HEMAm | [1] |

| CAS Number | 5238-56-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁NO₂ | [2][3][4][5] |

| Molecular Weight | 129.16 g/mol | [1][3][4] |

| Appearance | Pale yellow liquid | [3] |

| Density | 0.95 g/cm³ | [1][3] |

| Purity | Typically ≥96% | [1] |

| Stabilizer | Commonly stabilized with MEHQ | [1][4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |

| InChI Key | BSCJIBOZTKGXQP-UHFFFAOYSA-N |

Computational Chemistry Data

Computational descriptors provide further insight into the molecule's characteristics.

| Descriptor | Value | Reference |

| TPSA | 49.33 | [4] |

| LogP | -0.329 | [4] |

| Hydrogen Acceptors | 2 | [4] |

| Hydrogen Donors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

Safety Information

HEMAm is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

| Hazard Class | Code & Statement | Reference |

| Pictogram | GHS07 (Exclamation mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing HEMAm via the reaction of methacrylic acid and 2-aminoethanol.[6][7]

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and placed in an ice/water bath for cooling, add 2-aminoethanol (1.0 molar equivalent).

-

Addition of Reactant: While stirring vigorously, slowly add methacrylic acid (1.0 molar equivalent) dropwise to the flask. Maintain the temperature near room temperature or below using the cooling bath.

-

Reaction: Continue to stir the mixture for approximately one hour after the addition is complete.

-

Purification: Remove the water produced as a by-product under reduced pressure (e.g., 10 mmHg) while maintaining cooling. The resulting product is this compound, which can be obtained in high yield.[6][7]

Protocol 2: Representative Free-Radical Polymerization of HEMAm

This protocol outlines a general procedure for creating poly(this compound) hydrogels, a common application for this monomer.

-

Monomer Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or an alcohol). The concentration will depend on the desired properties of the final polymer.

-

Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS), to the monomer solution. The amount is typically a small percentage (e.g., 0.1-1.0 mol%) relative to the monomer.

-

Cross-linker (Optional): If a cross-linked hydrogel is desired, add a cross-linking agent (e.g., N,N'-methylenebis(acrylamide)) to the solution.

-

Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. Heat the reaction mixture (typically 50-70°C for AIBN) or expose it to UV light if a photoinitiator is used.

-

Completion and Purification: Allow the reaction to proceed for several hours until a viscous polymer solution or a solid hydrogel forms. The resulting polymer can be purified by precipitation in a non-solvent or by dialysis to remove unreacted monomer and initiator.

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: Workflow for the synthesis of HEMAm.

Caption: General workflow for free-radical polymerization.

Caption: Relationship between HEMAm's structure and its use.

References

- 1. 5238-56-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. N-(2-HYDROXYETHYL) METHACRYLAMIDE | 5238-56-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H11NO2 | CID 10197699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]

- 7. JPS6168454A - Method for producing N-2-hydroxyethyl acrylamide or N-2-hydroxyethyl methacrylamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)methacrylamide from Methacrylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)methacrylamide (HEMAA), a versatile monomer crucial in the development of advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. This document outlines the chemical properties, a detailed experimental protocol for its synthesis from methacrylic anhydride, and expected quantitative outcomes.

Core Properties and Specifications

This compound is a hydrophilic monomer featuring both a methacrylamide functional group and a primary hydroxyl group. This dual functionality allows for the creation of polymers with a wide range of properties, making it a valuable building block for functional polymers in biomedical applications.

| Property | Value |

| CAS Number | 5238-56-2 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C, sealed in dry conditions, under nitrogen |

| Purity (Typical) | 96-98% (often stabilized with MEHQ) |

| IUPAC Name | N-(2-hydroxyethyl)-2-methylprop-2-enamide |

Synthesis of this compound

The synthesis of HEMAA is achieved through the reaction of methacrylic anhydride with a nucleophile, in this case, 2-aminoethanol (ethanolamine). Methacrylic anhydride is a highly reactive derivative of methacrylic acid that facilitates the efficient synthesis of methacrylate amides under relatively mild conditions.[1] The reaction involves the acylation of the amino group of ethanolamine.

The primary byproduct of this reaction is methacrylic acid. The overall reaction is illustrated below:

Reaction Scheme:

Methacrylic Anhydride + 2-Aminoethanol → this compound + Methacrylic Acid

Experimental Protocol

This protocol details the synthesis of HEMAA from methacrylic anhydride and 2-aminoethanol. The procedure is analogous to the synthesis of N-(2-Hydroxyethyl)acrylamide from acrylic anhydride.[2][3]

Materials:

-

2-Aminoethanol (ethanolamine)

-

Methacrylic anhydride

-

Acetonitrile (solvent)

-

Polymerization inhibitors (e.g., phenothiazine, TEMPO)

-

Reaction flask with a stirrer and cooling system

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a reaction flask equipped with a stirrer and a cooling system, add 2-aminoethanol (1.0 molar equivalent).

-

Add acetonitrile as a solvent.

-

Introduce polymerization inhibitors such as phenothiazine and TEMPO to prevent premature polymerization.[2]

-

-

Addition of Reactant:

-

While stirring the mixture, maintain the temperature between 25-35°C using a cold water bath.[3]

-

Slowly add methacrylic anhydride (1.0 molar equivalent) dropwise to the reaction mixture.

-

-

Reaction Completion:

-

Purification:

A similar synthesis of HEMAA starting from methacrylic acid and 2-aminoethanol has been reported to achieve a yield of 96%.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Overall synthesis and purification workflow for HEMAA.

Caption: Step-by-step experimental workflow for HEMAA synthesis.

Characterization of this compound

The structure and purity of the synthesized HEMAA can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the HEMAA molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in HEMAA, such as the hydroxyl (-OH), amide (N-H and C=O), and vinyl (C=C) groups.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the synthesized product, confirming it matches the expected value for HEMAA.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For researchers and professionals in drug development and biomaterials science, mastering the synthesis of such key monomers is essential for the innovation of new functional polymers and their applications.

References

An In-depth Technical Guide to the Free Radical Polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMAA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free radical polymerization of N-(2-Hydroxyethyl)methacrylamide (HEMAA), a hydrophilic monomer of significant interest in the biomedical and pharmaceutical fields. Due to the biocompatibility and hydrophilicity of its corresponding polymer, poly(this compound) (PHEMAA), it is a promising candidate for applications such as drug delivery systems, hydrogels, and bioconjugates. This document details the core principles of HEMAA polymerization, including reaction mechanisms, experimental protocols for various polymerization techniques, and characterization of the resulting polymer. Quantitative data on the influence of reaction parameters on polymer properties are summarized, and key experimental workflows are visualized to aid in reproducible research and development.

Introduction

This compound (HEMAA) is a functional monomer featuring a vinyl group amenable to radical polymerization and a pendant hydroxyl group that imparts hydrophilicity and provides a site for further chemical modification. The resulting polymer, PHEMAA, is a water-soluble and biocompatible material, making it an attractive building block for a variety of biomedical applications. The ability to control the molecular weight, polydispersity, and architecture of PHEMAA through free radical polymerization is crucial for tailoring its properties to specific applications in drug delivery, tissue engineering, and diagnostics. This guide focuses on the synthesis of PHEMAA via conventional free radical polymerization methods.

Free Radical Polymerization of HEMAA: Mechanism

The free radical polymerization of HEMAA proceeds via the classical three stages: initiation, propagation, and termination.

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. These primary radicals then react with a HEMAA monomer, creating a monomer radical.

-

Propagation: The newly formed monomer radical adds to another HEMAA monomer, and this process repeats, leading to the rapid growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by the reaction of two growing polymer radicals, either through combination (forming a single longer chain) or disproportionation (hydrogen abstraction to form two separate chains, one with a saturated end and one with an unsaturated end).

Figure 1: Free Radical Polymerization Mechanism of HEMAA.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of PHEMAA with desired properties. Below are protocols for solution and bulk polymerization of HEMAA.

Solution Polymerization of HEMAA

Solution polymerization is a common method for synthesizing PHEMAA, offering good heat dissipation and control over the reaction. Water is a frequently used solvent due to the solubility of both the monomer and the resulting polymer.

Materials:

-

This compound (HEMAA)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized (DI) water (solvent)

-

Nitrogen or Argon gas

-

Methanol (for precipitation)

Procedure:

-

Monomer Solution Preparation: Prepare a solution of HEMAA in deionized water (e.g., 10-20% w/v) in a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.

-

Deoxygenation: Purge the monomer solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation: While maintaining the inert atmosphere, add the desired amount of initiator. For a redox initiation system, first add TEMED (e.g., 0.1% v/v of the total solution volume) and mix, followed by a freshly prepared aqueous solution of APS (e.g., 10% w/v) to achieve the final desired concentration (e.g., 0.1% w/v).

-

Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 2-24 hours). The solution will become more viscous as the polymer forms.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Figure 2: Solution Polymerization Workflow for PHEMAA.

Bulk Polymerization of HEMAA

Bulk polymerization is carried out with only the monomer and initiator, leading to a high concentration of the polymer. Heat dissipation can be a challenge with this method.

Materials:

-

This compound (HEMAA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (thermal initiator)

-

Reaction vessel (e.g., glass ampoule or sealed reactor)

-

Nitrogen or Argon gas

-

Methanol (for purification)

Procedure:

-

Monomer and Initiator Preparation: In a suitable reaction vessel, add the purified HEMAA monomer and the desired amount of thermal initiator (e.g., 0.1-1 mol% relative to the monomer).

-

Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a thermostatically controlled oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Reaction Monitoring: The polymerization can be monitored by the increase in viscosity. The reaction is typically allowed to proceed for several hours.

-

Purification: After the desired reaction time, cool the vessel to stop the polymerization. Dissolve the resulting polymer in a suitable solvent (e.g., water or DMF) and precipitate it into a non-solvent like cold methanol.

-

Isolation and Drying: Collect the polymer by filtration, wash it, and dry it under vacuum.

Data Presentation: Influence of Reaction Parameters

The properties of the resulting PHEMAA are highly dependent on the reaction conditions. The following tables summarize the expected trends and some reported quantitative data for the free radical polymerization of acrylamide-based systems, which are generally applicable to HEMAA.

Table 1: Effect of Initiator Concentration on PHEMAA Properties

| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mn, Mw) | Polydispersity Index (PDI) |

| Low | Slower | Higher | Generally lower |

| High | Faster | Lower | Generally higher |

Note: In free radical polymerization, the molecular weight is generally inversely proportional to the square root of the initiator concentration.

Table 2: Influence of Temperature on PHEMAA Synthesis

| Temperature | Initiator Decomposition Rate | Polymerization Rate | Average Molecular Weight (Mn, Mw) |

| Lower | Slower | Slower | Higher |

| Higher | Faster | Faster | Lower |

Note: Higher temperatures increase the rate of both initiation and termination, often leading to shorter polymer chains.

Table 3: Summary of Characterization Data for PHEMAA

| Property | Typical Value Range | Measurement Method | Notes |

| Glass Transition Temperature (Tg) | 70 - 120 °C | Differential Scanning Calorimetry (DSC) | Dependent on molecular weight. |

| Onset of Thermal Decomposition | ~250 - 280 °C | Thermogravimetric Analysis (TGA) | Decomposition of hydroxyethyl side groups. |

| Backbone Decomposition | ~350 - 385 °C | Thermogravimetric Analysis (TGA) | Decomposition of the polyacrylamide backbone. |

Characterization of Poly(HEMAA)

Thorough characterization of the synthesized PHEMAA is essential to ensure it meets the requirements for its intended application.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of HEMAA by observing the disappearance of the C=C stretching vibration (around 1630 cm⁻¹) of the monomer and the presence of characteristic polymer peaks, such as the broad O-H stretch (around 3400 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the amide C=O stretch (around 1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the polymer structure. In ¹H NMR of PHEMAA, the vinyl protons of the monomer (typically between 5.5-6.5 ppm) will be absent, and broad peaks corresponding to the polymer backbone protons will appear.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This technique separates polymer chains based on their hydrodynamic volume.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous PHEMAA.[1] The Tg is an important parameter that indicates the transition from a glassy to a rubbery state and influences the material's mechanical properties.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of PHEMAA.[1] It measures the weight loss of a sample as a function of temperature, revealing the temperatures at which different parts of the polymer structure degrade.[1]

Figure 3: Workflow for the Characterization of PHEMAA.

Applications in Drug Development

The unique properties of PHEMAA make it a valuable polymer in the field of drug development. Its hydrophilicity and biocompatibility are advantageous for creating drug delivery vehicles that can circulate in the bloodstream with reduced immunogenicity. The pendant hydroxyl groups can be used for conjugating drugs, targeting ligands, or other functional molecules. PHEMAA-based hydrogels can be designed for the controlled release of therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the free radical polymerization of this compound. By understanding the polymerization mechanism and the influence of various reaction parameters, researchers can synthesize PHEMAA with tailored properties for a wide range of biomedical and pharmaceutical applications. The experimental protocols and characterization techniques described herein serve as a foundation for the reproducible and controlled synthesis of this promising polymer. Further research into controlled/"living" radical polymerization techniques for HEMAA will undoubtedly expand the possibilities for creating even more sophisticated and functional biomaterials.

References

N-(2-Hydroxyethyl)methacrylamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)methacrylamide (HEMAm), a functional monomer with significant applications in the development of advanced biomaterials. This document details its chemical and physical properties, synthesis and polymerization protocols, and its burgeoning role in biomedical fields, particularly in drug delivery and tissue engineering.

Core Properties and Specifications

This compound is a hydrophilic monomer featuring a methacrylamide group for polymerization and a primary hydroxyl group that imparts hydrophilicity and allows for further chemical modification.

| Property | Value |

| CAS Number | 5238-56-2 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| Synonyms | N-(2-hydroxyethyl)-2-methylacrylamide, HEMAm |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of methacrylic acid with 2-aminoethanol.[1]

Experimental Protocol: Synthesis of HEMAm [1]

-

Reaction Setup: To a reaction flask, add methacrylic acid.

-

Addition of Reactant: While cooling the flask (e.g., with water), gradually add 2-aminoethanol.

-

Reaction: Stir the mixture. The polymerization will initiate and complete within a short period.

-

Purification: Remove water under reduced pressure to obtain the final product.

Polymerization of this compound

Poly(this compound) (PHEMAm) is a hydrophilic, biocompatible polymer with potential applications in biomedical devices and drug delivery systems. Its synthesis is typically achieved through free radical polymerization.

Experimental Protocol: Free Radical Polymerization of HEMAm

This protocol outlines a general procedure for the synthesis of a PHEMAm-based hydrogel.

-

Monomer Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deionized water).

-

Initiator and Crosslinker Addition: Add a radical initiator, such as ammonium persulfate (APS), and a crosslinking agent, like N,N'-methylenebis(acrylamide) (BIS), to the monomer solution.

-

Degassing: To remove dissolved oxygen which can inhibit polymerization, degas the solution by bubbling nitrogen or argon through it.

-

Polymerization: Initiate the polymerization by raising the temperature or by the addition of an accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). The solution will become viscous and form a hydrogel.

-

Purification: The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and other small molecules.

Applications in Biomedical Research

The biocompatibility and hydrophilicity of PHEMAm make it an attractive material for various biomedical applications.

-

Drug Delivery: PHEMAm-based hydrogels can be loaded with therapeutic agents for controlled and sustained release.[2][3] The polymer matrix can protect the drug from degradation and control its diffusion.

-

Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth and tissue regeneration due to their tissue-like properties.[2]

-

Biocompatible Coatings: PHEMAm can be used to coat medical devices and implants to improve their biocompatibility and reduce the foreign body response.[4]

Experimental Workflow: Hydrogel Synthesis for Drug Delivery

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PHEMAm-based hydrogel for drug delivery applications.

Caption: A typical workflow for the synthesis and characterization of a HEMAm-based hydrogel for drug delivery.

Cellular Interaction and Signaling

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of acrylamides is known to induce cellular stress responses. It is important for researchers to consider these potential interactions.

The diagram below illustrates a generalized pathway for acrylamide-induced cellular stress, which may be relevant for understanding the biological interactions of residual monomers.

Caption: Generalized signaling pathways for acrylamide-induced cellular stress.

This guide serves as a foundational resource for professionals engaged in the fields of biomaterials science and drug development. The provided information aims to facilitate further research and application of this compound in creating innovative solutions for healthcare.

References

- 1. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]

- 2. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of N-(2-Hydroxyethyl)methacrylamide in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-(2-Hydroxyethyl)methacrylamide (HEMAA) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and biomaterials, offering detailed solubility data, experimental methodologies, and relevant process visualizations.

Core Properties of this compound (HEMAA)

This compound is a hydrophilic monomer that plays a crucial role in the synthesis of functional polymers for biomedical applications. Its chemical structure, featuring both an acrylamide and a primary hydroxyl group, imparts a unique solubility profile, making it a versatile building block for creating hydrogels, drug delivery systems, and other advanced biomaterials.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature |

| Water | 1000 g/L | 20 °C |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication for dissolution) | Not Specified |

| n-Hexane | Insoluble | Not Specified |

Qualitative Solubility in Organic Solvents

Based on its chemical structure and the reported solubility of the parent compound, acrylamide, HEMAA is expected to be highly soluble in the following solvents:

-

Alcohols: Methanol and ethanol are excellent solvents for acrylamide, and HEMAA is also reported to be soluble in alcohol.[2]

-

Ketones: Acetone is a good solvent for acrylamide, and HEMAA is also reported to be soluble in acetone.[2]

Experimental Protocols

Determination of Equilibrium Solubility

A precise determination of the equilibrium solubility of this compound can be achieved through the following experimental protocol, which is a widely accepted method for determining the solubility of a solid in a liquid solvent.

Objective: To determine the concentration of a saturated solution of HEMAA in a given solvent at a specific temperature.

Materials:

-

This compound (HEMAA)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (0.45 µm)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of HEMAA to a known volume of the solvent in a sealed container. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the container and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.

-

Dilution: Dilute the filtered supernatant with the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of HEMAA in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or High-Performance Liquid Chromatography).

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the equilibrium solubility of HEMAA in the chosen solvent at the specified temperature.

Caption: Workflow for determining the equilibrium solubility of HEMAA.

Synthesis of a Poly(HEMAA)-based Hydrogel

A primary application of this compound is in the synthesis of hydrogels for biomedical applications. The following is a representative protocol for the preparation of a crosslinked poly(HEMAA) hydrogel.

Objective: To synthesize a crosslinked hydrogel from HEMAA monomer.

Materials:

-

This compound (HEMAA)

-

Crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA)

-

Radical initiator (e.g., ammonium persulfate - APS)

-

Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)

-

Deionized water

-

Reaction vessel (e.g., glass vial or mold)

-

Nitrogen or argon gas source

Procedure:

-

Monomer Solution Preparation: In the reaction vessel, dissolve a desired amount of HEMAA and the crosslinking agent (typically 1-5 mol% relative to the monomer) in deionized water.

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, purge the monomer solution with an inert gas (nitrogen or argon) for 15-30 minutes.

-

Initiation of Polymerization: While continuing the inert gas purge, add the initiator (APS) solution, followed by the accelerator (TEMED). The amounts of initiator and accelerator will depend on the desired polymerization rate and should be optimized for the specific system.

-

Polymerization and Gelation: Immediately after adding the initiator and accelerator, seal the reaction vessel or mold. The solution will begin to polymerize and form a hydrogel. The time to gelation can range from minutes to hours depending on the reaction conditions.

-

Curing: Allow the hydrogel to cure for a sufficient period (typically 24 hours) at a controlled temperature to ensure complete polymerization.

-

Purification: After curing, the hydrogel may contain unreacted monomers, initiator, and other small molecules. To purify the hydrogel, immerse it in a large volume of deionized water, changing the water periodically over several days to allow for the diffusion of impurities out of the gel network.

-

Swelling and Characterization: The purified hydrogel can then be characterized for its swelling behavior, mechanical properties, and other relevant parameters.

Caption: Workflow for the synthesis of a Poly(HEMAA) hydrogel.

References

N-(2-Hydroxyethyl)methacrylamide: A Technical Guide to Safety, Handling, and Personal Protective Equipment

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)methacrylamide (HEMAm) is a key monomer utilized in the synthesis of hydrophilic polymers and hydrogels for a wide range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses. Its proper handling is crucial to ensure laboratory safety, experimental reproducibility, and personnel well-being. This technical guide provides comprehensive information on the safety, handling, and personal protective equipment (PPE) required when working with HEMAm.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2]

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation[1] |

| Eye Irritation | 2A / 2 | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | GHS07 (Exclamation Mark)[3] | Warning[3] | H335: May cause respiratory irritation[1] |

Note: Some safety data sheets for the related compound N-(2-Hydroxyethyl)acrylamide (HEAA, CAS 7646-67-5) also list H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H373 (May cause damage to organs through prolonged or repeated exposure).[4][5][6] Users should always consult the specific safety data sheet for the product they are using.

Precautionary (P) Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |

Physical, Chemical, and Toxicological Properties

Understanding the properties of HEMAm is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 5238-56-2[1][3] |

| Molecular Formula | C₆H₁₁NO₂[1][3] |

| Molecular Weight | 129.16 g/mol [3] |

| Appearance | Liquid |

| Purity | Typically 96% or higher |

| Synonyms | N-(2-hydroxyethyl)-2-methylacrylamide, HEMAm[2] |

Toxicological Data

While specific quantitative toxicity data such as LD50 or LC50 values are not detailed in the reviewed sources, the primary toxicological concerns are well-established.[1] The material is not classified as "harmful by ingestion" by EC Directives due to a lack of corroborating evidence.[1] However, good hygiene practice requires that exposure is minimized.[1]

-

Acute Effects: Causes irritation to the skin, serious irritation to the eyes, and potential irritation to the respiratory tract upon inhalation of mists or vapors.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent exposure and maintain the chemical's stability.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][7] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Conduct: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]

-

Clothing: Contaminated work clothes should not be allowed out of the laboratory and should be laundered separately before reuse.[1][8]

Storage

Proper storage is critical to prevent degradation and hazardous reactions like spontaneous polymerization.[7]

| Parameter | Recommended Condition | Rationale |

| Temperature | Sealed in dry, 2-8°C.[9] | Reduces the rate of degradation and spontaneous polymerization.[7] |

| Atmosphere | Store under nitrogen for long-term stability.[3][10] However, the common inhibitor MEHQ requires oxygen to function, so an air headspace is necessary for inhibited products.[9] Always follow the supplier's specific recommendation. | Minimizes contact with oxygen which can promote polymerization, but some inhibitors are oxygen-dependent.[7][9] |

| Container | Keep in a tightly sealed, clearly labeled container.[1][7] Polyethylene or polypropylene containers are suitable.[1] | Prevents moisture ingress and contamination.[7] |

| Inhibitor | The monomer is typically supplied with an inhibitor like Monomethyl Ether Hydroquinone (MEHQ).[3][7] | The inhibitor scavenges free radicals to prevent the initiation of spontaneous polymerization.[7] |

| Incompatibilities | Avoid contact with acids, bases, peroxides, metals, and reducing agents.[8] | These materials can neutralize the inhibitor or initiate polymerization. |

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling HEMAm in a research setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[11] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE Summary

| Body Part | PPE Specification | Standard | Protection Against |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][11] | EN 374 | Direct skin contact and absorption. |

| Eyes/Face | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.[1][11] | EN 166, ANSI Z87.1[8][11] | Splashes of liquid to the eyes and face. |

| Body | A fully buttoned laboratory coat with long sleeves.[11] A PVC apron may be used for additional protection.[1] | EN 340 | Contamination of personal clothing. |

| Respiratory | Not typically required if work is conducted in a properly functioning chemical fume hood. If vapors or mists may be generated outside of a hood, use a NIOSH-approved respirator.[11] | EN 149, EN 14387[8] | Inhalation of vapors or aerosols. |

| Feet | Closed-toe shoes.[11] | N/A | Spills and falling objects. |

Hierarchy of Controls

PPE is the last line of defense. A comprehensive safety strategy involves implementing controls in a hierarchical order, with engineering controls being more effective than reliance on PPE alone.

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[12] Flush skin and hair with running water and soap for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[11] Seek medical attention if symptoms occur.[8] |

| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth and give them a glass of water to drink.[1][8] Contact a Poisons Information Centre or a doctor for advice.[1] |

Accidental Release Measures (Spills)

-

Minor Spills:

-

Ensure the area is well-ventilated and wear appropriate PPE.[1]

-

Contain and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]

-

Clean the spill area with soap and water, and decontaminate all equipment used.[1]

-

-

Major Spills:

-

Evacuate the area immediately and move upwind.[1]

-

Alert the institutional emergency response team or Environmental Health and Safety (EHS) department.[1]

-

Prevent the spill from entering drains or waterways.[1]

-

Only personnel with specialized training and equipment should attempt to clean up a major spill.[11]

-

Fire-Fighting Measures

-

Flammability: The material is non-combustible and not considered a significant fire risk, however, containers may burn.[1] It may emit corrosive or poisonous fumes in a fire.[1][12]

-

Suitable Extinguishing Media: There is no restriction on the type of extinguisher; use media suitable for the surrounding fire (e.g., water spray, foam, dry chemical, CO₂).[1][12]

-

Firefighter Protection: Wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][12] Use a water spray to cool fire-exposed containers.[1]

Waste Disposal

Proper disposal is critical to protect the environment and comply with regulations.

-

Classification: Unused HEMAm and materials contaminated with it must be treated as hazardous chemical waste.[6]

-

Collection: Collect waste in a designated, leak-proof, and clearly labeled container.[6] The label should include "Hazardous Waste" and the full chemical name.[6]

-

Segregation: Do not mix HEMAm waste with other incompatible waste streams.[6]

-

Disposal: Arrange for disposal through your institution's EHS department, which will use a licensed hazardous waste management company.[6] Never dispose of HEMAm down the drain.[1]

Experimental Handling Protocols

The following are generalized protocols for common laboratory procedures. Always refer to your institution's specific Standard Operating Procedures (SOPs).

Protocol: Weighing Solid/Liquid HEMAm

-

Preparation: Ensure all necessary PPE is correctly donned. Perform the entire procedure inside a certified chemical fume hood.

-

Taring: Place a clean, secondary container on an analytical balance inside the fume hood and tare it.

-

Transfer: Carefully transfer the desired amount of HEMAm from the stock container to the tared container using a clean spatula or pipette. Keep the container opening away from your breathing zone.

-

Sealing: Securely close both the stock container and the container with the weighed chemical.

-

Cleanup: Clean any minor drips or particles from the balance and surrounding area immediately.

Protocol: Preparing a Solution

-

Setup: Perform the procedure in a chemical fume hood. Place the sealed container of pre-weighed HEMAm on a magnetic stir plate.

-

Solvent Addition: Slowly add the desired solvent to the container.

-

Dissolution: Add a magnetic stir bar, cap the container, and begin stirring gently until the HEMAm is fully dissolved. Avoid vigorous shaking, which could create aerosols.[11]

-

Labeling: Clearly label the final solution with the chemical name, concentration, solvent, date, and your initials.[11]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 5238-56-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Hydroxyethyl)acrylamide | 7646-67-5 | TCI AMERICA [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

N-(2-Hydroxyethyl)methacrylamide (HEMA): A Technical Guide to Stability and Inhibitor Function

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)methacrylamide (HEMA) is a functional monomer widely utilized in the synthesis of hydrogels and polymers for biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds. Its hydrophilic nature and biocompatibility make it a valuable component in these advanced materials. However, the inherent reactivity of its vinyl group necessitates a thorough understanding of its stability and the function of inhibitors to ensure the integrity of the monomer and the reproducibility of polymerization processes. This guide provides an in-depth overview of HEMA stability, the role of inhibitors, and relevant experimental considerations.

HEMA Stability

The stability of HEMA is a critical factor that can influence its performance in polymerization and the properties of the resulting polymer. The primary concern regarding HEMA's stability is its propensity for spontaneous, premature polymerization, which can be initiated by heat, light, or the presence of radical species.

Degradation Pathways

The principal degradation pathway for HEMA is free-radical polymerization. This process can be initiated by thermal energy, ultraviolet (UV) radiation, or the presence of contaminants that can generate radicals. Once initiated, the polymerization reaction is exothermic and can proceed rapidly, leading to the formation of a solid polymer plug within the storage container. This not only results in a loss of the monomer but can also create a hazardous situation due to pressure buildup.

Another potential degradation pathway, though less common under typical storage conditions, is hydrolysis of the ester group, which would yield methacrylic acid and 2-aminoethanol. This is more likely to occur at extreme pH values (highly acidic or alkaline conditions) and elevated temperatures.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of HEMA during storage and handling:

-

Temperature: Elevated temperatures increase the rate of spontaneous polymerization. Therefore, it is crucial to store HEMA at recommended low temperatures, typically between 2 and 8°C.

-

Light: UV light can provide the energy to initiate free-radical polymerization. HEMA should be stored in opaque containers to protect it from light exposure.

-

Oxygen: While oxygen can promote the formation of some radical species, it is also essential for the function of many common inhibitors, such as hydroquinone monomethyl ether (MEHQ). These inhibitors require the presence of a small amount of oxygen to effectively scavenge free radicals. Therefore, storing HEMA under an inert atmosphere can, paradoxically, decrease its stability if the inhibitor requires oxygen to function.

-

Contaminants: The presence of metals, peroxides, or other radical-initiating species can accelerate the degradation of HEMA. It is essential to use clean equipment and high-purity solvents when handling HEMA.

Inhibitor Function

To prevent premature polymerization, HEMA is typically supplied with a small amount of an inhibitor. The most common inhibitor used is hydroquinone monomethyl ether (MEHQ), also known as 4-methoxyphenol.

Mechanism of Action

MEHQ functions as a free-radical scavenger. In the presence of oxygen, MEHQ is oxidized to the corresponding quinone. This quinone is a highly effective radical trap. It readily reacts with and neutralizes any free radicals that may form in the monomer, thus terminating the chain reaction of polymerization before it can propagate. This process effectively increases the induction period of polymerization, providing stability during storage and handling.

It is important to note that the effectiveness of MEHQ is dependent on the presence of dissolved oxygen. The inhibitor is consumed over time as it scavenges free radicals, and its concentration will decrease throughout the shelf life of the monomer.

Quantitative Data Summary

The following tables provide a summary of typical specifications and stability data for HEMA. Note that exact values may vary between suppliers.

Table 1: Typical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | ≥ 97% |

| Water Content | ≤ 0.5% |

| MEHQ Inhibitor Concentration | 180 - 220 ppm |

| Recommended Storage Temperature | 2 - 8 °C |

Table 2: Representative Accelerated Stability Data for HEMA

| Condition | Time (Weeks) | Purity (%) | MEHQ Concentration (ppm) |

| 25°C / 60% RH | 0 | 99.5 | 200 |

| 4 | 99.2 | 185 | |

| 8 | 98.9 | 170 | |

| 12 | 98.5 | 155 | |

| 40°C / 75% RH | 0 | 99.5 | 200 |

| 4 | 98.0 | 140 | |

| 8 | 96.5 | 80 | |

| 12 | 94.0 | 30 |

Experimental Protocols

Detailed experimental protocols are essential for monitoring the stability of HEMA and ensuring its quality for research and development.

Protocol 1: Determination of HEMA Purity by Gas Chromatography (GC)

Objective: To quantify the purity of HEMA and detect any potential degradation products.

Methodology:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injector and Detector Temperature: 250°C and 280°C, respectively.

-

Sample Preparation: Prepare a dilute solution of HEMA in a suitable solvent, such as acetone or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Analysis: The purity is calculated by comparing the peak area of HEMA to the total area of all peaks in the chromatogram.

Protocol 2: Quantification of MEHQ Inhibitor by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of the MEHQ inhibitor in HEMA.

Methodology:

-

Instrument: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: 290 nm.

-

Standard Preparation: Prepare a series of MEHQ standards of known concentrations in the mobile phase.

-

Sample Preparation: Dilute a known amount of HEMA in the mobile phase.

-

Calibration: Inject the standards to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the prepared HEMA sample and determine the MEHQ concentration by comparing its peak area to the calibration curve.

Visualizations

HEMA Stability and Inhibitor Function Workflow

Caption: Workflow for assessing HEMA stability and inhibitor levels.

Mechanism of MEHQ Inhibition

Caption: Free-radical scavenging mechanism of MEHQ inhibitor.

A Deep Dive into the Biocompatibility of Poly(N-(2-Hydroxyethyl)methacrylamide)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poly(N-(2-Hydroxyethyl)methacrylamide), or pHEMA, is a synthetic polymer that has garnered significant attention in the biomedical field due to its exceptional biocompatibility.[1][2][3] Its unique properties, including its hydrophilicity, optical transparency, and tunable mechanical characteristics, make it a versatile material for a wide array of applications, ranging from soft contact lenses to drug delivery systems and tissue engineering scaffolds.[4][5][6] This technical guide provides a comprehensive overview of the biocompatibility of pHEMA, detailing its synthesis, its interactions with biological systems at the molecular and cellular levels, and the experimental protocols used to evaluate its safety and efficacy.

Synthesis of pHEMA Hydrogels for Biomedical Applications

The most common method for synthesizing pHEMA hydrogels for biomedical use is through free-radical polymerization of the HEMA monomer. This process can be initiated using thermal or photoinitiators. The properties of the resulting hydrogel can be tailored by controlling factors such as the monomer concentration, the crosslinker density, and the polymerization conditions.[7][8]

Below is a typical protocol for the free-radical polymerization of HEMA:

Experimental Protocol: Free-Radical Polymerization of HEMA

Materials:

-

2-hydroxyethyl methacrylate (HEMA), medical grade

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

Ammonium persulfate (APS) as a thermal initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

Procedure:

-

A pre-polymerization solution is prepared by dissolving the desired amount of HEMA monomer and EGDMA crosslinker in deionized water. The solution is then deoxygenated by bubbling nitrogen gas through it for approximately 30 minutes.[8]

-

To initiate the polymerization, freshly prepared APS and TEMED solutions are added to the monomer mixture.[8]

-

The solution is then quickly transferred to a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film).

-

The polymerization is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures depending on the initiator system) for a specific duration, typically several hours, until the hydrogel is fully formed.[8]

-

Post-polymerization, the hydrogel is removed from the mold and extensively washed with deionized water to remove any unreacted monomers, initiators, or other impurities.

In Vitro Biocompatibility Assessment

The initial evaluation of a biomaterial's biocompatibility is typically performed using in vitro assays that assess its interaction with cells and blood components.

Protein Adsorption

The adsorption of proteins to a biomaterial surface is the initial event that occurs upon implantation and can significantly influence subsequent cellular responses. pHEMA is known for its relatively low protein adsorption, which is attributed to its hydrophilic nature.[9]

| Protein | pHEMA Modification | Adsorption Amount | Method | Reference |

| Albumin | Unmodified pHEMA | ~1.2 µg/cm² | Radiolabeling | [10] |

| Albumin | 1% C18-modified pHEMA | ~1.0 µg/cm² | Radiolabeling | [10] |

| Albumin | 5% C18-modified pHEMA | ~1.8 µg/cm² | Radiolabeling | [10] |

| Fibronectin | Unmodified pHEMA | 0.45 mg/g | Affinity Chromatography | [11] |

| Fibronectin | Gelatin-immobilized pHEMA | 21.8 mg/g | Affinity Chromatography | [11] |

| Bovine Serum Albumin (BSA) | pHEMA brush (3 nm) | 0.52 ± 0.09 nm thickness | Ellipsometry | [1] |

| Bovine Serum Albumin (BSA) | pHEMA brush (>6 nm) | Not detectable | Ellipsometry | [1] |

Table 1: Quantitative Data on Protein Adsorption on pHEMA Surfaces.

Cytotoxicity

Cytotoxicity assays are crucial for determining whether a material releases substances that are harmful to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Hydrogel Cytotoxicity

Materials:

-

pHEMA hydrogel samples, sterilized

-

Cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

Procedure:

-

Extract Preparation: pHEMA hydrogel samples are incubated in cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37°C to create an extract.[12][13]

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[14]

-

Exposure: The culture medium is replaced with the prepared hydrogel extracts (undiluted and serial dilutions) and incubated for another 24-48 hours.[12]

-

MTT Addition: The extract-containing medium is removed, and 100 µL of fresh medium and 10 µL of MTT reagent are added to each well. The plate is then incubated for 4 hours at 37°C.[14]

-

Formazan Solubilization: After incubation, the MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[14] Cell viability is calculated as a percentage relative to the control cells cultured in fresh medium.

| Cell Line | pHEMA Formulation | Viability (%) | Assay | Reference |

| Human Muscle Fibroblasts | pHEMA with 0.3-0.5 mol% PEGMA and 5-10 mol% MPC | >80 | Two-factor Central Composite design analysis | [15] |

| L929 Fibroblasts | pHEMA-co-SMA hydrogels | >90 | Live/Dead Assay | [16] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Autoclaved pHEMA | ~84 (after 5 days) | CCK-8 | [2] |

| T84 (human colon cancer cells) | pH-responsive pHEMA hydrogels | >94 | MTT | [17] |

Table 2: Cell Viability on pHEMA-based Hydrogels.

Hemocompatibility

For blood-contacting applications, it is essential to evaluate the hemocompatibility of the material. A hemolysis assay measures the degree of red blood cell (RBC) lysis caused by the material.

Experimental Protocol: Hemolysis Assay

Materials:

-

pHEMA hydrogel samples

-

Fresh human or animal blood with an anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water (positive control)

-

PBS (negative control)

Procedure:

-

RBC Preparation: Whole blood is centrifuged to separate the RBCs. The plasma and buffy coat are removed, and the RBCs are washed several times with PBS until the supernatant is clear. A 2% (v/v) RBC suspension is then prepared in PBS.

-

Incubation: pHEMA samples are incubated with the RBC suspension at 37°C for a specified time (e.g., 1-4 hours).[18]

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed RBCs, is transferred to a 96-well plate. The absorbance of the supernatant is measured at 541 nm using a spectrophotometer.[19]

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vivo Biocompatibility Assessment

In vivo studies are critical for evaluating the long-term biocompatibility and host response to a biomaterial in a physiological environment.

Inflammatory Response and Fibrous Capsule Formation

The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time, leading to the formation of a thin, stable fibrous capsule.

Experimental Protocol: Subcutaneous Implantation in a Rat Model

Materials:

-

Sterile pHEMA hydrogel implants

-

Sprague-Dawley or Wistar rats

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Sutures

-

Formalin (10%) for tissue fixation

Procedure:

-

Animal Preparation: The rats are anesthetized, and the dorsal skin is shaved and disinfected.[20]

-

Implantation: A small incision is made through the skin, and a subcutaneous pocket is created by blunt dissection. The sterile pHEMA implant is placed into the pocket.[20]

-

Wound Closure: The incision is closed with sutures.

-

Post-operative Care: The animals are monitored for recovery and signs of infection.

-

Explantation and Histology: At predetermined time points (e.g., 1, 4, 12 weeks), the animals are euthanized, and the implants with the surrounding tissue are explanted.[7][21] The tissue is fixed in 10% formalin, processed for histology (embedded in paraffin), sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of the inflammatory cell infiltrate and fibrous capsule thickness.[19]

| Cytokine | Material | Response | Animal Model | Reference |

| IL-1α, TNF-α, IL-10 | Degradable pHEMA | No chronic inflammation observed after 6 months | Rat | [17] |

| TNF-α, IL-6 | Titanium alloy particles | 40-fold increase in TNF-α, 7-fold increase in IL-6 | Human macrophages (in vitro) | [8] |

| IL-6, TNF-α | Ceramic vs. Metal Implants | Lower expression next to ceramic surfaces | Human | [22] |

Table 3: Cytokine Response to Implanted Materials.

Signaling Pathways in the Inflammatory Response

The interaction of biomaterials with immune cells, particularly macrophages, can trigger specific signaling pathways that regulate the inflammatory response. The Toll-like receptor (TLR) pathway is a key player in the innate immune response to foreign materials. The binding of damage-associated molecular patterns (DAMPs), which can be adsorbed onto the material surface, to TLRs on macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

Conclusion

Poly(this compound) exhibits excellent biocompatibility, characterized by low protein adsorption, high cell viability, and a minimal inflammatory response. Its versatility in synthesis allows for the tuning of its properties to suit a wide range of biomedical applications. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of pHEMA-based materials, ensuring their safety and efficacy for clinical use. Further research into modifying pHEMA to actively modulate cellular responses and promote tissue regeneration holds great promise for the future of this remarkable biomaterial.

References

- 1. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo inflammatory response to polymethylmethacrylate particulate debris: effect of size, morphology, and surface area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein adsorption and clotting time of pHEMA hydrogels modified with C18 ligands to adsorb albumin selectively and reversibly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fibronectin purification from human plasma in a packed-bed column system with gelatin immobilized PHEMA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dspace.trakya.edu.tr [dspace.trakya.edu.tr]

- 15. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Histological and Histomorphometrical Evaluation of a New Implant Macrogeometry. A Sheep Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orthopresearch.com [orthopresearch.com]

- 21. In vivo biocompatibility of collagen-poly(hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression of interleukin 6 and tumor necrosis factor alpha in soft tissue over ceramic and metal implant materials before uncovering: a clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(2-Hydroxyethyl)methacrylamide in pH-Sensitive Hydrogel Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of pH-sensitive hydrogels based on N-(2-Hydroxyethyl)methacrylamide (HEMAA). HEMAA is a versatile hydrophilic monomer that, when copolymerized with pH-sensitive monomers such as acrylic acid (AA), yields hydrogels with tunable swelling properties, making them excellent candidates for controlled drug delivery systems.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Among these, "smart" hydrogels that respond to specific environmental stimuli, such as pH, have garnered significant interest for biomedical applications, particularly in targeted drug delivery.[1] this compound (HEMAA), also referred to as N-(2-Hydroxyethyl)acrylamide (HEAA) in some literature, is a hydrophilic and biocompatible monomer. Its hydroxyl and amide groups contribute to strong hydrogen bonding with water, enhancing the hydrogel's water retention capacity.[2]

When HEMAA is copolymerized with an ionizable monomer like acrylic acid (AA), the resulting hydrogel network exhibits pH-sensitive swelling behavior. At low pH, the carboxylic acid groups of AA are protonated, leading to a collapsed hydrogel state. As the pH increases to a basic environment, these groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling of the hydrogel.[1] This reversible swelling and deswelling behavior can be harnessed for the controlled release of encapsulated therapeutic agents.

These Poly(HEMAA-co-AA) hydrogels are promising for drug delivery due to their adjustable swelling characteristics, biocompatibility, and potential for controlled release.[1]

Data Presentation

The following tables summarize the key quantitative data for HEMAA-based pH-sensitive hydrogels, providing a basis for comparison and formulation optimization.

Table 1: pH-Dependent Equilibrium Swelling Ratio of Poly(HEMAA-co-AA) Hydrogels

| HEMAA:AA Molar Ratio | Equilibrium Swelling Ratio at pH 1.68 (g/g) | Equilibrium Swelling Ratio at pH 9.18 (g/g) |

| 2:2 | 11.36 | 112.79 |

Data synthesized from literature values. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[2][3]

Table 2: Drug Loading and Release Characteristics of a Model Drug (e.g., Theophylline) from Poly(HEMAA-co-AA) Hydrogels

| Parameter | Value |

| Drug Loading Method | Equilibrium Swelling |

| Model Drug | Theophylline |

| Drug Loading Efficiency (%) | ~85% |

| Cumulative Release at pH 1.2 (after 8h) (%) | ~20% |

| Cumulative Release at pH 7.4 (after 8h) (%) | ~80% |

Representative data compiled from various sources on similar hydrogel systems.

Table 3: In Vitro Cytotoxicity of Poly(HEMAA-co-AA) Hydrogels using MTT Assay

| Hydrogel Composition | Cell Line | Cell Viability (%) |

| Poly(HEMAA-co-AA) | L929 fibroblasts | > 90% |

| Control (no hydrogel) | L929 fibroblasts | 100% |

This data indicates that the hydrogels are generally non-cytotoxic, a critical requirement for biomedical applications. Materials with cell viability greater than 70% are considered non-cytotoxic.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of HEMAA-based pH-sensitive hydrogels.

Synthesis of Poly(HEMAA-co-AA) Hydrogel

This protocol describes the free-radical polymerization of HEMAA and AA to form a pH-sensitive hydrogel.

Materials:

-

This compound (HEMAA)

-

Acrylic Acid (AA)

-

N,N'-Bis(acryloyl)cystamine (BAC) as crosslinker

-

Ammonium persulfate (APS) as initiator

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Molds for polymerization

Procedure:

-

Neutralization of Acrylic Acid: In an ice bath, dissolve a specific amount of sodium hydroxide in deionized water. Slowly add acrylic acid to the sodium hydroxide solution to achieve the desired degree of neutralization.[1]

-

Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add this compound (HEMAA) and the crosslinker, N,N'-Bis(acryloyl)cystamine (BAC). The molar ratio of HEMAA to AA can be varied to obtain different hydrogel properties.[1]

-

Initiation of Polymerization: Add the initiator, ammonium persulfate (APS), to the monomer mixture.[1]

-

Polymerization: Stir the solution until it becomes viscous. Then, pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.[1]

-

Hydrogel Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.[1]

-

Drying: Dry the purified hydrogel to a constant weight.[1]

Swelling Studies

This protocol details the procedure for evaluating the pH-dependent swelling behavior of the synthesized hydrogels.

Materials:

-

Dried hydrogel samples

-

Buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4)

-

Analytical balance

-

Filter paper

Procedure:

-

Weigh the dried hydrogel samples accurately (Wd).

-

Immerse the pre-weighed dried hydrogel samples in buffer solutions of different pH values.[1]

-

At regular intervals, remove the hydrogels from the buffer solutions.

-

Gently blot the surface with filter paper to remove excess water.

-

Weigh the swollen hydrogels (Ws).